molecular formula C10H14ClNOS B2459144 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride CAS No. 1909336-98-6

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2459144
CAS No.: 1909336-98-6
M. Wt: 231.74
InChI Key: ITQBLPHANNESNC-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13NOS·HCl. It is a derivative of 2,3-dihydro-1,4-benzoxathiine, a heterocyclic compound containing oxygen and sulfur atoms in its ring structure.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride is unique due to the presence of both the benzoxathiine ring and the ethan-1-amine group. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS.ClH/c11-6-5-8-7-13-10-4-2-1-3-9(10)12-8;/h1-4,8H,5-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQBLPHANNESNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2S1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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